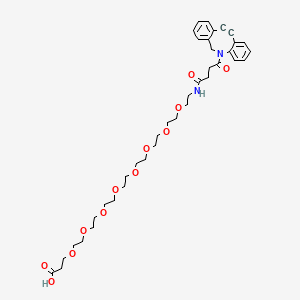![molecular formula C31H32N6O3 B1192532 N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CM-675 ist eine chemische Verbindung, die für ihre doppelte inhibitorische Wirkung auf Phosphodiesterase 5 und Histon-Deacetylasen der Klasse I bekannt ist. Sie hat aufgrund ihrer selektiven Inhibitionseigenschaften ein Potenzial für die Behandlung der Alzheimer-Krankheit gezeigt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CM-675 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckbedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von CM-675 erfolgt in spezialisierten Einrichtungen, die mit fortschrittlichen chemischen Synthesetechnologien ausgestattet sind. Der Prozess beinhaltet großtechnische Reaktionen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CM-675 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von CM-675 führen kann .
Wissenschaftliche Forschungsanwendungen
CM-675 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Sonde bei der Untersuchung der Enzyminhibition und Reaktionsmechanismen verwendet.
Biologie: Wird untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.
Medizin: Wird auf sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht.
Industrie: Wird bei der Entwicklung neuer Therapeutika und Arzneimittelformulierungen eingesetzt .
Wirkmechanismus
CM-675 übt seine Wirkung aus, indem es selektiv Phosphodiesterase 5 und Histon-Deacetylasen der Klasse I inhibiert. Diese Inhibition führt zu erhöhten Spiegeln von cyclischem Guanosinmonophosphat bzw. acetylierten Histonen. Diese molekularen Veränderungen führen zu veränderter Genexpression und zellulären Signalwegen, was zu seinen therapeutischen Wirkungen beiträgt .
Wirkmechanismus
CM-675 exerts its effects by selectively inhibiting phosphodiesterase 5 and class I histone deacetylases. This inhibition leads to increased levels of cyclic guanosine monophosphate and acetylated histones, respectively. These molecular changes result in altered gene expression and cellular signaling pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- BRD2492
- BRD6688
- EDO-S101
- Droxinostat
Einzigartigkeit
CM-675 ist aufgrund seiner doppelten inhibitorischen Wirkung sowohl auf Phosphodiesterase 5 als auch auf Histon-Deacetylasen der Klasse I einzigartig. Diese Doppelfunktion bietet einen synergistischen Effekt, der sie in bestimmten therapeutischen Anwendungen im Vergleich zu anderen ähnlichen Verbindungen effektiver macht .
Eigenschaften
Molekularformel |
C31H32N6O3 |
|---|---|
Molekulargewicht |
536.64 |
IUPAC-Name |
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39) |
InChI-Schlüssel |
IUKGCTNFPZAWGC-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CM675; CM 675; CM-675 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1192462.png)

